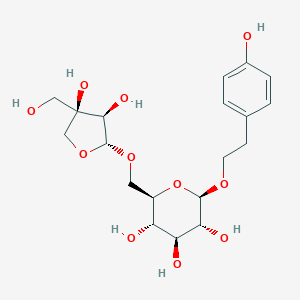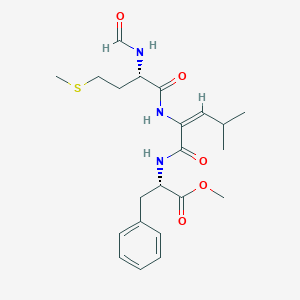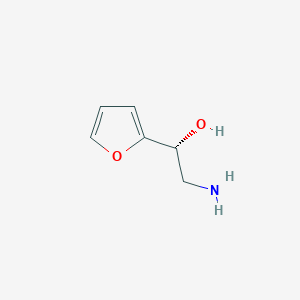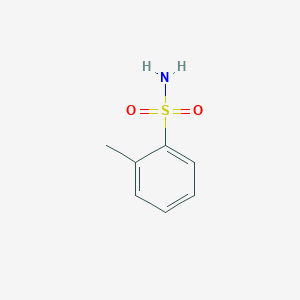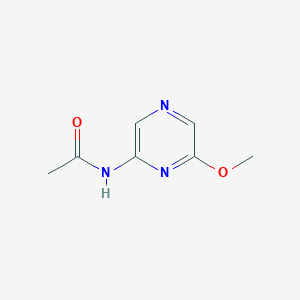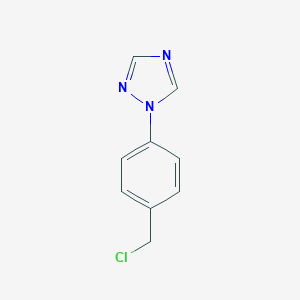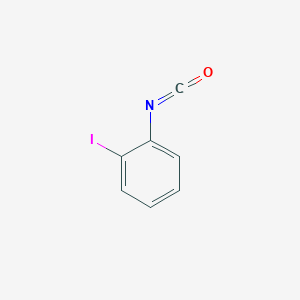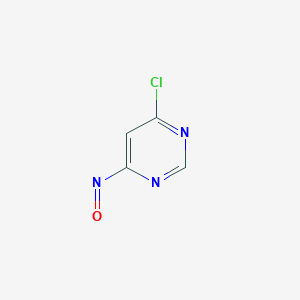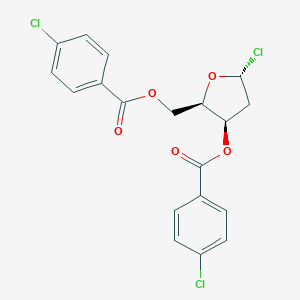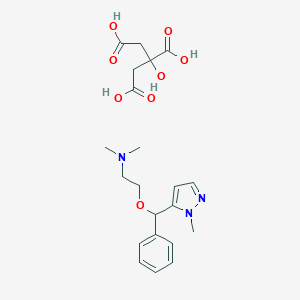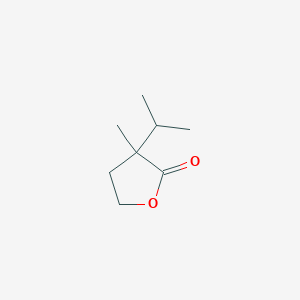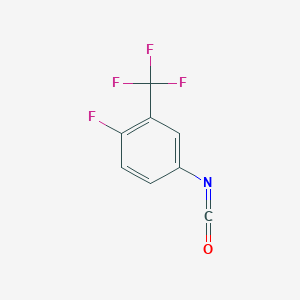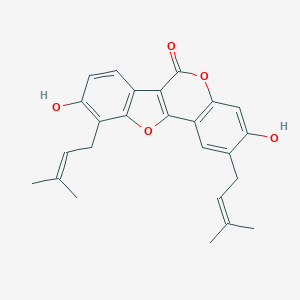
Sigmoidin K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sigmoidin K is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. It is a natural product that was first isolated from the roots of the plant, Sigmoidinella californica. In recent years, Sigmoidin K has been synthesized in the laboratory, making it more accessible for research purposes.
Mécanisme D'action
The mechanism of action of Sigmoidin K is not fully understood. However, it is believed to interact with ion channels and modulate their activity. This leads to changes in cellular signaling, which can result in various physiological effects.
Effets Biochimiques Et Physiologiques
Sigmoidin K has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. In neurons, it has been found to modulate the activity of ion channels, leading to changes in cellular signaling. In immune cells, it has been shown to modulate the immune response, leading to changes in cytokine production and cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
Sigmoidin K has several advantages for lab experiments. It is a natural product that can be synthesized in the laboratory, making it more accessible for research purposes. It has also been shown to have potential applications in various research fields, making it a versatile compound for scientific investigation. However, there are also limitations to using Sigmoidin K in lab experiments. Its complex synthesis method requires expertise in organic chemistry, and it can be difficult to obtain in large quantities.
Orientations Futures
For Sigmoidin K research include investigating its mechanism of action, exploring its potential applications in other research fields, and optimizing its synthesis method.
Applications De Recherche Scientifique
Sigmoidin K has been found to have potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, Sigmoidin K has been shown to inhibit the growth of cancer cells and induce cell death. In neuroscience, Sigmoidin K has been found to modulate the activity of ion channels, which are important for neuronal signaling. In immunology, Sigmoidin K has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
158020-56-5 |
|---|---|
Nom du produit |
Sigmoidin K |
Formule moléculaire |
C25H24O5 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
3,9-dihydroxy-2,10-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C25H24O5/c1-13(2)5-7-15-11-18-21(12-20(15)27)29-25(28)22-17-9-10-19(26)16(8-6-14(3)4)23(17)30-24(18)22/h5-6,9-12,26-27H,7-8H2,1-4H3 |
Clé InChI |
VKQDWKDFIFTOSW-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Autres numéros CAS |
158020-56-5 |
Synonymes |
sigmoidin K |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




